Bicyclo[3.2.0]hepta-1(5),2-diene
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Overview
Description
Bicyclo[3.2.0]hepta-1(5),2-diene is an organic compound with the molecular formula C₇H₈. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]hepta-1(5),2-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acetylene, followed by dehydrogenation. Another method includes the photochemical cycloaddition of 1,6-heptadienes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The chemoenzymatic preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one is one such method, utilizing lipase enzymes for enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]hepta-1(5),2-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Bicyclo[3.2.0]hept-2-en-6-one.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Bicyclo[3.2.0]hepta-1(5),2-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]hepta-1(5),2-diene involves its ability to participate in various chemical reactions due to its strained ring system. The compound’s unique structure allows it to act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. Additionally, its reactivity with oxidizing and reducing agents makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene:
Bicyclo[2.1.1]hexane: This compound features a different ring system and is used as a bioisostere in drug design.
Bicyclo[3.1.1]heptane: Another similar compound with a different ring structure, used in pharmaceutical research.
Uniqueness: Bicyclo[3.2.0]hepta-1(5),2-diene is unique due to its specific ring strain and reactivity, making it a valuable compound in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and serve as an intermediate in the synthesis of complex molecules sets it apart from other similar compounds .
Properties
CAS No. |
132554-42-8 |
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Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
bicyclo[3.2.0]hepta-1(5),2-diene |
InChI |
InChI=1S/C7H8/c1-2-6-4-5-7(6)3-1/h1-2H,3-5H2 |
InChI Key |
HMVZJOGFZKYFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1CC=C2 |
Origin of Product |
United States |
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